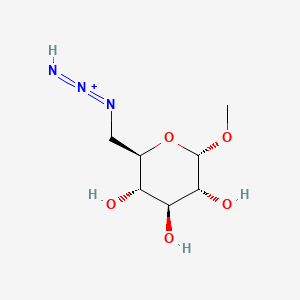
Methyl 6-azido-6-deoxy-a-D-glucopyranoside
Vue d'ensemble
Description
Methyl 6-Azido-6-deoxy-α-D-glucopyranoside is a monosaccharide and an intermediate in the synthesis of Ranimustine . It is a nitrosourea alkylating agent approved in Japan for the treatment of chronic myelogenous leukemia and polycythemia vera . It can be used in biological studies of the synthesis of anti-EGFR antibody-drug conjugates . The molecular formula of this compound is C7H14N3O5 and it has a molecular weight of 220.2 .
Synthesis Analysis
Azide sugars are key intermediates in the synthesis of aminglycosides, which themselves are useful for the synthesis of glycopeptides . A new method has been achieved by using DPPA and DBU in dry DMF with high temperature for replacement of the azide group from alcohol (glucoside) on the position 6 . This method is very important for preparing 6-azido sugar without needing to prepare and separate glucosyl halide completely .Molecular Structure Analysis
The structure of Methyl 6-Azido-6-deoxy-α-D-glucopyranoside was solved using data from a multiple fragment crystal . The galactoside ring adopts a 4C1 chair conformation . In the crystal, the molecules are linked by strong O-H⋯O hydrogen bonds, which build linkages around the screw axis of the cell in a similar way to the iodo analogue .Chemical Reactions Analysis
Azide sugars are known as starting materials or a key intermediate in preparation of a number of biologically active compounds and aminglycosides, which can be used as glycosyl donors for the synthesis of glycopeptides and construction of heterocycles . The copper-catalyzed azide–alkyne cycloaddition was found to be advantageous for the preparation of numerous cellulose derivatives .Physical And Chemical Properties Analysis
Methyl 6-Azido-6-deoxy-α-D-glucopyranoside is a light yellow oil . It is soluble in dichloromethane, ethyl acetate, and methanol .Applications De Recherche Scientifique
Surface-Active Properties of Derivatives :
- Methyl α-D-glucopyranoside derivatives exhibit tensio-active properties, useful in various applications related to surface chemistry. The high Krafft temperatures of these compounds suggest potential applications in environments requiring stability at elevated temperatures (Maunier et al., 1997).
Synthesis of Hydroxyamino Sugars :
- Methyl 6-deoxy-α-D-galactopyranoside, through a series of reactions including nucleophilic displacement with sodium azide, leads to the creation of hydroxyamino sugars. These are critical in the development of various biochemical compounds (Rainer & Scharf, 1993).
Preparation of Glycosyl Amino Acid Building Blocks :
- The compound plays a role in creating protected glycosyl amino acid building blocks, which are then used in the synthesis of glycotetrapeptides. This application is significant in the field of biochemistry for studying protein-sugar interactions (Günther et al., 2008).
Synthesis of Polyamides from Sugar Derivatives :
- Derivatives of 6-amino-6-deoxy-D-gluconic acid, a product of reactions involving Methyl 6-azido-6-deoxy-α-D-glucopyranoside, are used as precursors for synthesizing polyamides. These polyamides have numerous biomedical applications, including surgical sutures and drug-delivery systems (Martínez et al., 1992).
Regioselective Deoxygenation in Carbohydrate Chemistry :
- Methyl α-D-glucopyranoside derivatives are crucial in regioselective deoxygenation processes, leading to the synthesis of various dideoxypyranoses and their azido (amino) analogs. This is particularly important in the synthesis of complex carbohydrates (Chang et al., 2001).
Glycoconjugate Synthesis :
- Methyl α-D-glucopyranoside and its derivatives are used in glycoconjugate synthesis, crucial in studying cell-surface interactions and developing therapeutic agents (Kumagai et al., 2001).
Antibiotic Activity of Disaccharides :
- Certain aminodisaccharide glycosides synthesized from these compounds demonstrate antibiotic activity against gram-negative test organisms, highlighting the potential in developing new antibiotic agents (Lockhoff et al., 1983).
Synthesis of Carbohydrate-Based Pharmacophore Mapping Libraries :
- Derivatives of 3-azido-3-deoxy-glycopyranoside, a related compound, are used as scaffolds for synthesizing carbohydrate-based pharmacophore mapping libraries, important in drug discovery (Jain et al., 2003).
Safety And Hazards
Orientations Futures
Azide sugars, such as Methyl 6-Azido-6-deoxy-α-D-glucopyranoside, have been identified as key intermediates in the synthesis of aminglycosides . They are useful for the synthesis of glycopeptides and have potential applications in studying disease pathways entrenched in carbohydrate metabolism . The copper-catalyzed azide–alkyne cycloaddition, which is advantageous for the preparation of numerous cellulose derivatives, suggests potential future directions in the field of carbohydrate chemistry .
Propriétés
IUPAC Name |
imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPIBKVSKPQRI-ZFYZTMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CN=[N+]=N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N3O5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-azido-6-deoxy-a-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



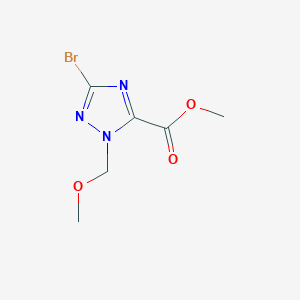
![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)
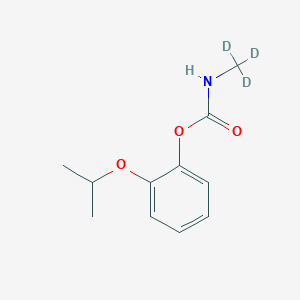
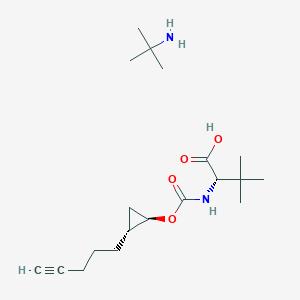
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)

![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)
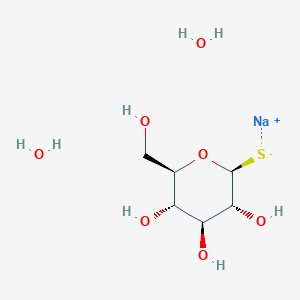

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
![(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester](/img/structure/B1435972.png)

